Photolysis of N-2,4-dinitrophenylamino-acids; structural requirements for the formation of 6-nitrobenzimidazole 1-oxides
Journal of the Chemical Society C: Organic Pub Date: DOI: 10.1039/J39690002127
Abstract
6-Nitrobenzimidazole 1-oxides are formed from N-2,4-dinitrophenylamino-acids in optimum yields at very low pH and also at ca. pH 3. The reaction at pH 3 requires a hydrogen atom on the amino-group, whereas at low pH it does not. The mechanism of the reaction is discussed.
Recommended Literature
- [1] Beard calcium concentration as a marker for coronary heart disease as affected by supplementation with micronutrients including selenium
- [2] Cell membrane permeable fluorescent perylene bisimide derivatives for cell lysosome imaging†
- [3] Bright fluorescence through activation of a low absorption fluorophore: the case of a unique naphthalimide–tetrazine dyad†
- [4] Building microsphere–nanosheet structures in N-doped carbon to improve its performance in the oxygen reduction reaction and vanadium redox flow batteries†
- [5] CH3NH3PbI3 films prepared by combining 1- and 2-step deposition: how crystal growth conditions affect properties†
- [6] Cadmium sulfide/graphitic carbon nitride heterostructure nanowire loading with a nickel hydroxide cocatalyst for highly efficient photocatalytic hydrogen production in water under visible light†
- [7] C60 molecules grown on a Si-supported nanoporous supramolecular network: a DFT study
- [8] Characterization of chemical composition and bacterial community of corrosion scales in different drinking water distribution systems†
- [9] Characterization of microstructured fibre emitters: in pursuit of improved nano electrospray ionization performance†
- [10] Building mental models of a reaction mechanism: the influence of static and animated representations, prior knowledge, and spatial ability†
